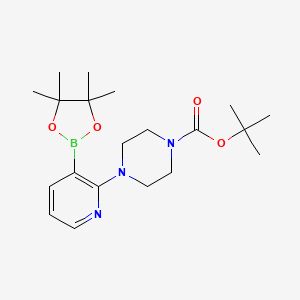

tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Descripción

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is systematically named according to IUPAC rules to reflect its hybrid heterocyclic architecture. The core structure consists of a pyridine ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group and at the 2-position with a piperazine moiety. The piperazine nitrogen is further protected by a tert-butyloxycarbonyl (Boc) group.

The IUPAC name prioritizes the pyridine ring as the parent structure, with substituents numbered to minimize positional indices. The boronic ester group at position 3 is designated as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), while the piperazine at position 2 is named 4-(piperazin-1-yl). The Boc group modifies the piperazine nitrogen as 1-carboxylate tert-butyl ester. Isomeric considerations arise from potential regioisomerism in the pyridine substitution pattern. For example, the related compound tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS 496786-98-2) differs only in the boronic ester’s position (5 vs. 3 on the pyridine). Such positional isomers exhibit distinct reactivity in Suzuki-Miyaura cross-coupling reactions due to electronic and steric differences.

Molecular Architecture: Piperazine-Pyridine-Boronic Ester Hybrid System

The molecular architecture integrates three key components:

- Piperazine ring : A six-membered diamine ring adopting a chair conformation, with the Boc group at N1 stabilizing the equatorial position to minimize steric hindrance.

- Pyridine scaffold : A planar aromatic heterocycle providing rigidity and electronic conjugation. The boronic ester at position 3 introduces a trigonal planar boron center, while the piperazine at position 2 contributes basicity.

- Pinacol boronic ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility, critical for synthetic applications.

The connectivity is confirmed via spectroscopic data:

- ¹H NMR : Signals at δ 1.3–1.5 ppm (18H, Boc and pinacol methyl groups), δ 3.4–3.6 ppm (8H, piperazine protons), and δ 7.2–8.5 ppm (3H, pyridine protons).

- ¹³C NMR : Peaks at 28.2 ppm (Boc tert-butyl), 80.1 ppm (Boc carbonyl), and 153.4 ppm (pyridine C-N).

| Molecular Formula | C₂₀H₃₂BN₃O₄ |

|---|---|

| Molecular Weight | 389.30 g/mol |

| CAS Registry Number | 1073354-42-3 |

| Hybridization | sp² (pyridine), sp³ (B) |

Crystallographic Data and Conformational Analysis

While crystallographic data for this specific compound are not publicly available, analogous structures provide insights. For example, tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS 496786-98-2) exhibits a dihedral angle of 12.5° between the pyridine and piperazine planes, with the boronic ester oriented perpendicular to the pyridine ring to minimize steric clash. The Boc group adopts a staggered conformation relative to the piperazine chair, as seen in similar N-protected piperazines.

Key conformational features:

- Piperazine ring : Chair conformation with N-Boc group in equatorial position.

- Pyridine-boronic ester interaction : Partial conjugation between the pyridine’s π-system and boron’s empty p-orbital, confirmed by shortened B-C bond lengths (~1.55 Å vs. 1.63 Å in aliphatic boronic esters).

Comparative Structural Analysis with Related Boron-Containing Heterocycles

This compound belongs to a class of boronated heterocycles used in cross-coupling reactions. Structural comparisons highlight unique features:

The tert-butyl group in the Boc moiety provides steric protection during synthesis, while the piperazine-pyridine linkage enables post-functionalization via alkylation or acylation. In contrast, non-aromatic boronates like 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lack conjugation, limiting their utility in electronic materials.

Propiedades

IUPAC Name |

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-13-11-23(12-14-24)16-15(9-8-10-22-16)21-27-19(4,5)20(6,7)28-21/h8-10H,11-14H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWOYOCFGJJSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660440 | |

| Record name | tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-42-3 | |

| Record name | 1,1-Dimethylethyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Reagents

- tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate or similar halogenated pyridine derivatives are commonly used as substrates.

- Bis(pinacolato)diboron is the boron source for borylation.

- Catalysts such as palladium complexes (e.g., Pd(dppf)Cl2) facilitate the borylation.

- Bases like potassium acetate (KOAc) in solvents such as dimethyl sulfoxide (DMSO) or 1,4-dioxane .

- Inert atmosphere (nitrogen or argon) is maintained during reactions to prevent oxidation.

Representative Borylation Procedure

A typical borylation involves:

- Dissolving the halogenated precursor in dry 1,4-dioxane under nitrogen.

- Adding bis(pinacolato)diboron and potassium acetate.

- Introducing the palladium catalyst.

- Heating the mixture at 80–100 °C for 2–6 hours.

- Cooling and quenching the reaction with water.

- Extracting the product with organic solvents (e.g., ethyl acetate).

- Purifying by silica gel column chromatography using dichloromethane/methanol mixtures.

This method yields the tert-butyl protected piperazine boronate ester with yields ranging from 60% to 80% depending on conditions and substrates.

Alternative Activation Using Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

Another reported method involves activation of the precursor with TMSOTf in dichloromethane at low temperatures (0–20 °C) under inert atmosphere, followed by addition of 2,6-dimethylpyridine as a base. The reaction proceeds for about 3 hours at room temperature, then quenched with saturated sodium bicarbonate. The organic layer is dried and purified by silica gel chromatography, affording the boronate ester in approximately 72% yield.

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Solvent | Dichloromethane | 72% | Inert atmosphere, 0–20 °C |

| Activator | Trimethylsilyl trifluoromethanesulfonate | Dropwise addition | |

| Base | 2,6-Dimethylpyridine | 0.3 equiv | Added after TMSOTf |

| Reaction Time | 3 hours | Stirred at room temperature | |

| Workup | Saturated NaHCO3 quench, extraction | Silica gel chromatography (DCM/MeOH 10:1) | |

| Product | tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate | 72% | Off-white solid, confirmed by LCMS (m/z 289.15 [M+H]+) |

Deprotection and Further Functionalization

The tert-butyl carbamate protecting group can be removed by treatment with hydrogen chloride in 1,4-dioxane at room temperature for 2 hours, yielding the corresponding piperazine salt as a white solid. This step is essential when the free amine is required for subsequent coupling reactions.

Multi-Step Synthesis Example from Literature

A related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized in three steps starting from tert-butyl-4-hydroxypiperidine-1-carboxylate with an overall yield of 49.9%. Although this is a pyrazolyl derivative, the methodology illustrates the strategic use of protection, borylation, and purification applicable to the pyridinyl piperazine compound.

Analytical Characterization

- LCMS confirms the molecular ion peak at m/z 289.15 [M+H]+ for the boronate ester.

- [^1H NMR](pplx://action/followup) spectra show characteristic signals corresponding to the tert-butyl group (singlet at ~1.25 ppm), aromatic protons of the pyridine ring, and piperazine methylene protons.

- Purity is typically confirmed by chromatographic methods and melting point determination (reported melting point ~165–169 °C).

Summary Table of Preparation Methods

| Step | Methodology | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Borylation via Pd-catalyzed coupling | Bis(pinacolato)diboron, Pd catalyst, KOAc, 1,4-dioxane, 80–100 °C, inert atmosphere | 60–80 | Standard Suzuki-Miyaura borylation |

| 2 | Activation with TMSOTf | TMSOTf, 2,6-dimethylpyridine, DCM, 0–20 °C, inert atmosphere, 3 h | 72 | Alternative mild activation method |

| 3 | Deprotection | 4N HCl in 1,4-dioxane, room temperature, 2 h | Quantitative | For removal of tert-butyl carbamate |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the pyridine ring or the boronate ester, leading to various reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions depending on the desired substitution.

Major Products

Oxidation: Boronic acids, hydroxylated derivatives.

Reduction: Reduced pyridine derivatives, boronate esters.

Substitution: Various substituted piperazine and pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine

Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.

Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery and imaging.

Industry

Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.

Agriculture: Explored for use in the synthesis of agrochemicals.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The piperazine and pyridine rings contribute to the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of Boc-protected piperazine boronate esters. Below is a detailed comparison with structurally analogous derivatives:

Structural Analogs

Actividad Biológica

The compound tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₆H₃₀BNO₄

- Molecular Weight : 311.23 g/mol

- IUPAC Name : this compound

The presence of the dioxaborolane moiety is significant as boron-containing compounds are known for their diverse biological activities.

Research indicates that compounds containing piperazine and pyridine structures often exhibit significant interactions with various biological targets including enzymes and receptors. The dioxaborolane group may enhance the compound's ability to form stable complexes with biological macromolecules due to its unique electronic properties.

Antiparasitic Activity

A study focusing on compounds similar to this compound demonstrated promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound exhibited an IC50 value in the low micromolar range (approximately 0.1 μM), indicating potent antiparasitic effects while maintaining selectivity over human cells (HsNMT1) .

Anticancer Properties

In vitro studies have shown that similar piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities demonstrated selective inhibition of CDK6 and CDK4 kinases involved in cell cycle regulation. The selectivity for these kinases suggests potential applications in cancer therapy .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves coupling a brominated pyridine derivative (e.g., 5-bromo-2-chloropyrimidine) with tert-butyl piperazine-1-carboxylate in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like 1,4-dioxane. Typical conditions include refluxing at 110°C for 12 hours, achieving yields up to 88.7% . Post-reaction purification often involves filtration, solvent evaporation, and silica gel chromatography using gradients like hexane:ethyl acetate (8:1 to 4:1) .

Q. How is the structure of this compound verified after synthesis?

- Methodology : Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). For example, H NMR can confirm the tert-butyl group (δ ~1.4 ppm) and pyridine/piperazine protons (δ 6.5–8.5 ppm), while MS (ESI+) verifies molecular weight via peaks such as [M+H-100]+ for fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Methodology : Key safety measures include avoiding ignition sources (P210), using personal protective equipment, and ensuring proper ventilation. The compound’s boronate ester group may pose stability risks under humid or acidic conditions. Emergency protocols recommend carrying the product label during medical consultation (P101) and pre-reading safety guidelines (P202) .

Advanced Research Questions

Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group influence reactivity in cross-coupling reactions?

- Methodology : The boronate ester facilitates Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation. Optimization involves palladium catalysts (e.g., Pd(PPh)), bases (e.g., NaCO), and inert atmospheres. Reaction kinetics vary with solvent polarity; for example, toluene/water mixtures enhance coupling efficiency compared to DMF . Contradictions in yield (e.g., 80% vs. 88.7%) may arise from differences in ligand choice or catalyst loading .

Q. What side reactions occur during synthesis, and how can they be mitigated?

- Methodology : Common side products include deprotected piperazine derivatives or boronate ester hydrolysis byproducts. To minimize these:

- Use anhydrous solvents and controlled temperatures (e.g., 110°C in 1,4-dioxane) to prevent Boc-group cleavage.

- Add antioxidants (e.g., BHT) to stabilize the boronate ester.

- Monitor reaction progress via TLC or HPLC to isolate intermediates early .

Q. What molecular conformations are observed in the crystal structure of related piperazine-boronate compounds?

- Methodology : Single-crystal X-ray diffraction reveals chair conformations in piperazine rings and planar arrangements of boronate esters. For example, torsion angles between aromatic rings (e.g., 25.6°) and hydrogen-bonding networks (N–H⋯O) stabilize crystal packing . Such data inform solubility and reactivity predictions in drug design .

Q. How does the tert-butoxycarbonyl (Boc) protecting group affect downstream functionalization?

- Methodology : The Boc group enhances solubility in organic solvents and prevents piperazine protonation during acidic/basic reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) yields free piperazine, enabling further alkylation or acylation. Comparative studies show Boc stability > Fmoc under mild conditions, reducing side reactions .

Q. What solvent systems optimize reaction efficiency for piperazine-boronate derivatives?

- Methodology : Polar aprotic solvents (e.g., 1,4-dioxane, DMF) improve nucleophilic substitution rates due to high dielectric constants. However, DMF may compete as a nucleophile in some cases. Mixed solvents (e.g., dioxane/water) balance solubility and reactivity in cross-coupling . Kinetic studies suggest optimal reaction times of 12–24 hours at 100–110°C for >80% yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.